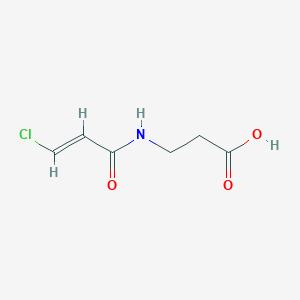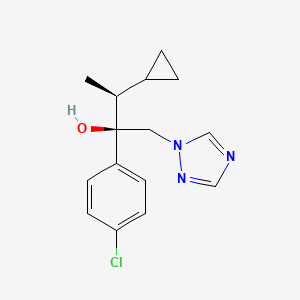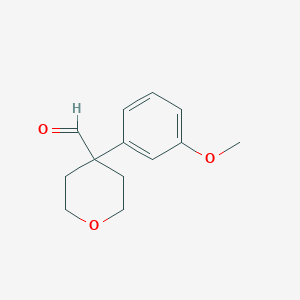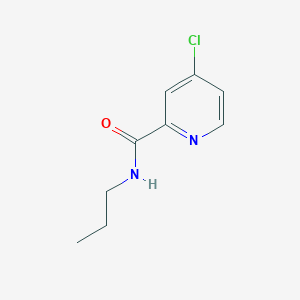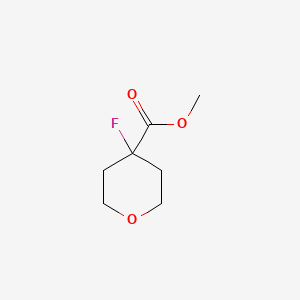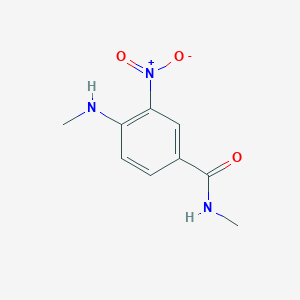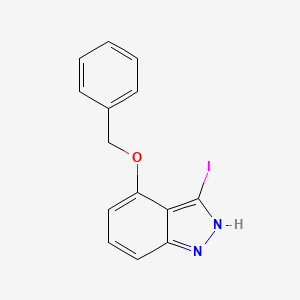![molecular formula C11H12F3N B1451866 1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine CAS No. 1094218-35-5](/img/structure/B1451866.png)
1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine
Overview
Description
1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine is a chemical compound with the molecular formula C11H12F3N . It has a molecular weight of 215.22 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12F3N/c12-11(13,14)9-4-1-3-8(7-9)10(15)5-2-6-10/h1,3-4,7H,2,5-6,15H2 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 215.22 .Scientific Research Applications
Efficient Synthesis of Cyclobutanes
A series of 3-aminocyclobut-2-en-1-ones, serving as potent VLA-4 antagonists, has been prepared efficiently. This novel series, derived from cyclobuta-1,3-diones and phenylalanine-derived primary amine, allows for various substitutions at C-2, exhibiting notable antagonistic properties (Brand et al., 2003).
Enantioselective Synthesis of Aminocyclobutanes
Research has highlighted the importance of amine-substituted cyclobutanes in biologically active compounds. A diastereo- and enantioselective methodology using CuH-catalyzed hydroamination has been developed for synthesizing a variety of polysubstituted aminocyclobutanes. This process showcases a significant reactivity advantage for strained trisubstituted alkenes, offering a valuable approach to these molecular frameworks (Feng et al., 2019).
Trifluoromethyl-Substituted Cyclobutane Derivatives
Trifluoromethyl-Substituted Cyclobutane Carboxylic Acids
The synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid has been achieved. This process involves the transformation of the acid moiety into the trifluoromethyl group, offering new avenues in the exploration of cyclobutane derivatives (Radchenko et al., 2009).
Diastereoselective Synthesis of Trifluoromethylated Cyclobutanes
A visible light-induced method for the diastereoselective synthesis of trifluoromethylated cyclobutane scaffolds has been developed. This innovative approach combines [2+2]-photocycloaddition and water-assisted hydrodebromination, leading to cyclobutane derivatives with notable antineoplastic bioactivities comparable to cisplatin (Hu et al., 2023).
Applications in Drug Discovery and Material Science
Cyclobutane-based Drug Discovery
A focused set of cyclobutane fragments was synthesized, utilizing a 3-azido-cyclobutanone intermediate. This library, designed for Fragment-based Drug Discovery (FBDD), aims to introduce unique three-dimensional scaffolds, demonstrating the cyclobutane moiety's potential in this field (Hamilton et al., 2022).
Fluorinated Polyimides from Trifluoromethyl-substituted Bis(ether amine)
A novel trifluoromethyl-substituted bis(ether amine) monomer has been utilized to synthesize a series of fluorinated polyimides. These materials exhibit excellent solubility, low coloration, and favorable thermal and dielectric properties, making them suitable for advanced material applications (Chung et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-4-1-3-8(7-9)10(15)5-2-6-10/h1,3-4,7H,2,5-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMXYMIMWFKYSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


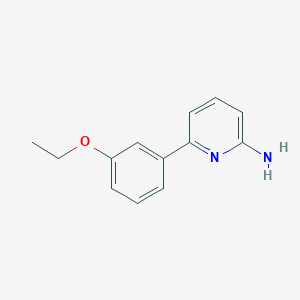

![6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1451787.png)
